molecular formula C5H3FIN B038475 2-Fluoro-3-iodopyridine CAS No. 113975-22-7

2-Fluoro-3-iodopyridine

Cat. No. B038475
M. Wt: 222.99 g/mol
InChI Key: WCDCAXVNBOLWNO-UHFFFAOYSA-N
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Patent
US07456177B2

Procedure details

Prepared according to J. Org. Chem. 1993, 7832: A solution of lithium diisopropylamide was prepared by addition of n-BuLi (46.4 ml, 2.5 M in hexanes, 0.12 mol) to a solution of diisopropyl amine (15 ml, 0.12 mol) in of anhydrous THF (200 ml) at 0° C. After stirring for ten minutes the solution was cooled to −78° C. Using a syringe pump 2-fluoropyridine (10 ml, 0.12 mol) was added neat over 2 min. The reaction mixture was stirred for 4 h at this temperature. A white precipitate formed. A solution of iodine (29.5 gm, 0.12 mol) in of anhydrous THF (100 ml) was added over 40 min via syringe pump while the reaction was kept at −78° C. The reaction mixture changed from white to yellow and finally to orange in color during this addition. The reaction mixture is quenched at −78° C. by adding of water (5 ml) followed by carefully pouring the mixture into an 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The product was extracted into ether and the organic layer was washed with brine and then dried over Na2SO4 and evaporated in vacuo. The residue 22.2 gm (86%), which solidified, was purified by chromatography on silica gel eluting with 9/1 hexane/ethyl acetate to afford of the desired 2-fluoro-3-iodopyridine contaminated with 2-fluoro-4-iodopyridine (21 gm). 1H NMR (CDCl3, 400 MHz) δ 8.17 (m, 2H), 6.95 (m, 1H); APCl MS m/z 224 (M)+.
Quantity
46.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Li:1]CCCC.[CH:6]([NH:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[F:13][C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1.[I:20]I>C1COCC1>[CH:6]([N-:9][CH:10]([CH3:12])[CH3:11])([CH3:8])[CH3:7].[Li+:1].[F:13][C:14]1[C:19]([I:20])=[CH:18][CH:17]=[CH:16][N:15]=1 |f:5.6|

Inputs

Step One
Name
Quantity
46.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
FC1=NC=CC=C1
Step Three
Name
Quantity
29.5 g
Type
reactant
Smiles
II
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
After stirring for ten minutes the solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared
ADDITION
Type
ADDITION
Details
was added neat over 2 min
Duration
2 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 4 h at this temperature
Duration
4 h
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
CUSTOM
Type
CUSTOM
Details
was kept at −78° C
ADDITION
Type
ADDITION
Details
during this addition
CUSTOM
Type
CUSTOM
Details
The reaction mixture is quenched at −78° C.
ADDITION
Type
ADDITION
Details
by adding of water (5 ml)
ADDITION
Type
ADDITION
Details
by carefully pouring the mixture
ADDITION
Type
ADDITION
Details
into an 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate
EXTRACTION
Type
EXTRACTION
Details
The product was extracted into ether
WASH
Type
WASH
Details
the organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
was purified by chromatography on silica gel eluting with 9/1 hexane/ethyl acetate

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Type
product
Smiles
FC1=NC=CC=C1I

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.